molecular formula C9H9ClFNO3 B8028163 1-Chloro-3-fluoro-5-nitro-2-propoxybenzene

1-Chloro-3-fluoro-5-nitro-2-propoxybenzene

Cat. No.: B8028163
M. Wt: 233.62 g/mol
InChI Key: QGKOIKLIWDUULV-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-nitro-2-propoxybenzene is an organic compound with the molecular formula C9H9ClFNO3 It is a derivative of benzene, characterized by the presence of chloro, fluoro, nitro, and propoxy substituents on the benzene ring

Preparation Methods

The synthesis of 1-chloro-3-fluoro-5-nitro-2-propoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-3-fluoro-2-propoxybenzene, followed by purification processes to isolate the desired product. Industrial production methods may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Chloro-3-fluoro-5-nitro-2-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-3-fluoro-5-nitro-2-propoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-5-nitro-2-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s binding affinity to proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Chloro-3-fluoro-5-nitro-2-propoxybenzene can be compared with similar compounds such as:

    1-Chloro-2-fluoro-5-nitro-3-propoxybenzene: Similar structure but different positioning of substituents.

    1-Chloro-4-fluoro-2-nitrobenzene: Lacks the propoxy group.

    2-Chloro-5-fluoronitrobenzene: Lacks the propoxy group and has different positioning of substituents.

The uniqueness of this compound lies in its specific arrangement of substituents, which can result in distinct chemical and biological properties .

Properties

IUPAC Name

1-chloro-3-fluoro-5-nitro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO3/c1-2-3-15-9-7(10)4-6(12(13)14)5-8(9)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKOIKLIWDUULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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